molecular formula C17H14F5N3O B2643674 2,6-difluoro-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide CAS No. 2097899-02-8

2,6-difluoro-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide

Cat. No.: B2643674
CAS No.: 2097899-02-8
M. Wt: 371.311
InChI Key: JNQRFSVDBRRVKY-UHFFFAOYSA-N
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Description

2,6-difluoro-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide is a complex organic compound that features a benzamide core substituted with difluoro and trifluoromethyl groups

Scientific Research Applications

2,6-difluoro-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts, boron reagents, and appropriate solvents to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the reactions are efficient, cost-effective, and environmentally friendly. The use of continuous flow reactors and automated synthesis platforms can enhance the production efficiency and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, and various solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while coupling reactions can produce complex organic frameworks.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyridines and benzamides, such as:

Uniqueness

What sets 2,6-difluoro-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide apart is its specific combination of functional groups, which imparts unique chemical and physical properties. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

2,6-difluoro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F5N3O/c18-12-2-1-3-13(19)15(12)16(26)24-11-6-7-25(9-11)14-5-4-10(8-23-14)17(20,21)22/h1-5,8,11H,6-7,9H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQRFSVDBRRVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=C(C=CC=C2F)F)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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